1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a compound with the molecular formula C10H14N4·HCl
Preparation Methods
The synthesis of 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common synthetic route starts with the reaction of 1-methylpyrrole with formaldehyde to form 1-methyl-2-(hydroxymethyl)pyrrole. This intermediate is then reacted with hydrazine to form 1-methyl-2-(hydrazinomethyl)pyrrole. The final step involves the cyclization of this intermediate with an appropriate reagent to form 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine, which is then converted to its hydrochloride salt .
Chemical Reactions Analysis
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-methyl-2-acetylpyrrole: This compound has a similar pyrrole ring structure but differs in its functional groups.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound contains a pyrazole ring similar to 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine but has different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN4 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N4.ClH/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10;/h3-7H,8H2,1-2H3,(H,11,12);1H |
InChI Key |
XIZCWQLNVDJJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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